molecular formula C19H17N3OS B7836597 5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one

Cat. No.: B7836597
M. Wt: 335.4 g/mol
InChI Key: ZOFFJBGAOFKFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” typically involves large-scale chemical reactions using optimized conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups and the overall molecular structure.

Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent, play a crucial role in determining the reaction outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecular structures.

Scientific Research Applications

Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” has a wide range of applications in scientific research. It is used in:

    Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: In studies related to cellular processes and molecular interactions.

    Industry: Used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Compound “5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has unique features that distinguish them from compound “this compound,” highlighting its uniqueness in specific applications.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(1-phenylethyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12(13-7-3-2-4-8-13)22-11-15(23)17(18(22)20)19-21-14-9-5-6-10-16(14)24-19/h2-10,12H,11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFFJBGAOFKFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.